9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Description
The compound 9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one belongs to a class of fused polycyclic quinoline derivatives characterized by a rigid heterocyclic core. This core structure consists of a furoquinoline scaffold fused with a dioxolane ring, providing a planar architecture conducive to interactions with biological targets such as enzymes or nucleic acids . The substituent at the 9-position—a 4-methoxy-3-(2-propynyloxy)phenyl group—introduces both electron-donating (methoxy) and reactive (propynyloxy) functionalities.
Properties
IUPAC Name |
8-(4-methoxy-3-prop-2-ynoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c1-3-6-26-17-7-12(4-5-16(17)25-2)20-13-8-18-19(29-11-28-18)9-14(13)23-15-10-27-22(24)21(15)20/h1,4-5,7-9,20,23H,6,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYRZWXIZCJMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one , with the CAS number 866142-43-0 , is a complex organic molecule that has garnered attention due to its potential biological activities. The molecular formula for this compound is with a molar mass of approximately 391.37 g/mol . This article delves into the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-549 | 0.04 | |
| Compound B | MCF7 | 0.06 | |
| Compound C | HCT-116 | 0.02 |
The proposed mechanism by which quinoline derivatives exert their anticancer effects includes:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to inhibit DNA synthesis in cancer cells, leading to reduced cell proliferation.
- Radical Scavenging Activity : Some derivatives exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells.
Antimicrobial Activity
Preliminary data suggest that compounds with similar structural features may possess antimicrobial properties. The presence of methoxy and propynyloxy groups could enhance interaction with microbial cell membranes or enzymes critical for microbial survival.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that derivatives related to This compound can inhibit various cancer cell lines effectively. For instance, compounds tested against A-549 lung cancer cells demonstrated IC50 values in the low micromolar range.
- Molecular Docking Studies : Computational studies suggest that the compound may interact favorably with key biological targets involved in cancer progression and microbial resistance.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of the compound has not been extensively studied; however, it is essential for determining its bioavailability and therapeutic potential. Factors such as solubility, absorption rates, and metabolic stability will significantly influence its efficacy in clinical settings.
Comparison with Similar Compounds
Table 1: Key Features of Selected Furoquinoline Derivatives
*Inferred from structural analogs with similar substituents.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Bromo, Nitro) :
- Electron-Donating Groups (e.g., Methoxy) :
- Hybrid Substituents (Propynyloxy + Methoxy) :
Therapeutic Potential
- Antitumor Activity : Chlorophenyl and methyl-substituted analogs (e.g., CAS: 882747-24-2) demonstrate inhibition of tumor cell proliferation, likely via intercalation into DNA or topoisomerase inhibition .
- Antibacterial Activity : Nitrophenyl derivatives (4bi, 4bn) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming methoxy-substituted counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
